1-[1-(3-Hydroxy-3-methylbutoxy)ethyl]-7a-methyl-octahydroinden-4-ol
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Overview
Description
1-[1-(3-Hydroxy-3-methylbutoxy)ethyl]-7a-methyl-octahydroinden-4-ol is an organic compound belonging to the class of vitamin D and derivatives. These compounds typically contain a secosteroid backbone, such as secoergostane or secocholestane .
Preparation Methods
The synthesis of 1-[1-(3-Hydroxy-3-methylbutoxy)ethyl]-7a-methyl-octahydroinden-4-ol involves several steps. One method includes the reaction of a precursor compound with 3-hydroxy-3-methylbutanol under specific conditions to introduce the hydroxy and methylbutoxy groups. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-[1-(3-Hydroxy-3-methylbutoxy)ethyl]-7a-methyl-octahydroinden-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Substitution reactions can occur with halogens or other nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[1-(3-Hydroxy-3-methylbutoxy)ethyl]-7a-methyl-octahydroinden-4-ol has various scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with cellular components.
Medicine: Research is ongoing to explore its potential therapeutic effects and applications in drug development.
Industry: It is used in the production of certain industrial chemicals and materials
Mechanism of Action
The mechanism of action of 1-[1-(3-Hydroxy-3-methylbutoxy)ethyl]-7a-methyl-octahydroinden-4-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparison with Similar Compounds
1-[1-(3-Hydroxy-3-methylbutoxy)ethyl]-7a-methyl-octahydroinden-4-ol can be compared with other similar compounds, such as:
Maxacalcitol: A vitamin D analog used in the treatment of certain medical conditions.
Calcitriol: Another vitamin D derivative with similar biological activities.
The uniqueness of this compound lies in its specific structure and the resulting biological and chemical properties .
Properties
IUPAC Name |
1-[1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32O3/c1-12(20-11-10-16(2,3)19)13-7-8-14-15(18)6-5-9-17(13,14)4/h12-15,18-19H,5-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWORRMYGBJBVHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2C1(CCCC2O)C)OCCC(C)(C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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